molecular formula C12H21NO4 B11820834 2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid

2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid

Cat. No.: B11820834
M. Wt: 243.30 g/mol
InChI Key: SBGPUEHCQOYNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyloxycarbonylamino-5-heptenoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-tert-Butyloxycarbonylamino-5-heptenoic Acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-tert-Butyloxycarbonylamino-5-heptenoic Acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or modify the activity of these targets, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyloxycarbonylamino-5-hexenoic Acid
  • 2-tert-Butyloxycarbonylamino-5-octenoic Acid

Uniqueness

2-tert-Butyloxycarbonylamino-5-heptenoic Acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in certain biochemical research applications .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid

InChI

InChI=1S/C12H21NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

SBGPUEHCQOYNJK-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.